Cas no 95-52-3 (o-Fluorotoluene)

O-fluorotoluene is used as an intermediate of Medicine / pesticide< Br>
o-Fluorotoluene structure
o-Fluorotoluene structure
o-Fluorotoluene
95-52-3
C7H7F
110.128885507584
MFCD00000322
34801
7241

o-Fluorotoluene Properties

Names and Identifiers

    • 1-Fluoro-2-methylbenzene
    • Fluorotoluenecolorlessliq
    • 2-Fluorotoluene
    • Ortho-Fluortoluene
    • o-Fluorotoluene
    • o-Fluorotolueneneat
    • 2-FLUOROTOLOUENE
    • 2-fluoro-toluene
    • 2-methylfluorobenzene
    • FC6H4CH3
    • fluorotoluene
    • mono-fluorotoluene
    • o-Flouorotoluene
    • o-fluoro-toluen
    • o-Fluortoluol
    • ortho-Fluorotoluene
    • Toluene,o-fluoro
    • 1-Fluor-2-methylbenzol
    • 1-fluoro-2-methyl-benzen
    • 1-fluoro-2-methyl-benzene
    • 1-Methyl-2-fluorobenzene
    • 2-fluoromethylbenzene
    • Benzene,1-fluoro-2-methyl-
    • 1-Fluoro-2-methylbenzene (ACI)
    • Toluene, o-fluoro- (7CI, 8CI)
    • NSC 8859
    • 2-Fluorotoluene,98%
    • DB-024291
    • F0001-2273
    • PS-11960
    • 2-FLUOROTOLUENE-ALPHA,ALPHA,ALPHA-D3
    • BRN 1853362
    • 2-Fluorotoluene, >=99%
    • NSC8859
    • F0039
    • 2-FLUOROTOLUENE-ALPHA-D1
    • AKOS000119932
    • UN 2388
    • Z104474026
    • FLUOROTOLUENE
    • 1-Fluoro-2-methyl-benzene
    • 1-methylbutyl 2-methylprop-2-enoate
    • L55XKB3K7H
    • DTXCID401811
    • BDBM50008541
    • SCHEMBL11837
    • EC 202-428-5
    • 2-FLUORO-1-METHYLBENZENE
    • O-TOLYL FLUORIDE
    • NS00002197
    • 17359-78-3
    • Q27282724
    • DTXSID7021811
    • EN300-19497
    • UNII-L55XKB3K7H
    • NSC-8859
    • 4-05-00-00799 (Beilstein Handbook Reference)
    • O-FLUOROTOLUENE [MI]
    • Toluene, o-fluoro-
    • EINECS 202-428-5
    • 2 -fluorotoluene
    • CHEMBL352215
    • 95-52-3
    • o-Fluorotoluene [UN2388] [Flammable liquid]
    • STL356491
    • O-FLUOROTOLUENE
    • Benzene, 1-fluoro-2-methyl-
    • 25319-49-7
    • J-509532
    • +Expand
    • MFCD00000322
    • MMZYCBHLNZVROM-UHFFFAOYSA-N
    • 1S/C7H7F/c1-6-4-2-3-5-7(6)8/h2-5H,1H3
    • FC1C(C)=CC=CC=1
    • 1853362

Computed Properties

  • 110.05300
  • 0
  • 0
  • 0
  • 110.053178
  • 8
  • 70.8
  • 0
  • 0
  • 0
  • 0
  • 0
  • 1
  • nothing
  • nothing
  • 0
  • 0

Experimental Properties

  • 2.13410
  • 0.00000
  • 14,4180
  • n20/D 1.473(lit.)
  • Insoluble
  • 114°C
  • −62 °C (lit.)
  • 21 mmHg ( 20 °C)
  • Fahrenheit: 46.4 ° f
    Celsius: 8 ° c
  • Colorless liquid.
  • Soluble in ethanol \ ether \ acetone \ benzene, etc
  • 1.001 g/mL at 25 °C(lit.)

o-Fluorotoluene Security Information

o-Fluorotoluene Customs Data

  • 29036990
  • China Customs Code:

    2903999090

    Overview:

    2903999090 Other aromatic halogenated derivatives. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:5.5% general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2903999090 halogenated derivatives of aromatic hydrocarbons VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:5.5% General tariff:30.0%

o-Fluorotoluene Synthesis

Synthetic Circuit 1

Reaction Conditions
1.1 Reagents: Hydrofluoric acid ,  Nitrous acid ;  1 h, heated; cooled
1.2 1 h, 0 - 3 °C
1.3 0 °C → 50 °C
Reference
Method for preparing o-fluorotoluene
, China, , ,

Synthetic Circuit 2

Reaction Conditions
1.1 Reagents: 1-Ethyl-3-methylimidazolium tetrafluoroborate Solvents: 1-Ethyl-3-methylimidazolium tetrafluoroborate
1.2 Reagents: Diisopropylethylamine
Reference
Fluorodediazoniation in ionic liquid solvents: new life for the Balz-Schiemann reaction
Laali, Kenneth K.; Gettwert, Volker J., Journal of Fluorine Chemistry, 2001, 107(1), 31-34

Synthetic Circuit 3

Reaction Conditions
1.1 Reagents: Pyridine, hydrofluoride (1:1)
1.2 Reagents: Sodium nitrite
Reference
An improved procedure for diazotization/fluorodediazoniation of anilines using organic base-hydrofluoric acid agents
Fukuhara, Tsuyoshi; Yoneda, Norihiko; Sawada, Teiken; Suzuki, Akira, Synthetic Communications, 1987, 17(6), 685-92

Synthetic Circuit 4

Reaction Conditions
1.1 Reagents: Hydrofluoric acid ;  7 h, 5 - 7 °C; 1 h, 5 - 7 °C
1.2 Reagents: Sodium nitrite ;  8 h, -3 - 0 °C; 1 h, 0 - 10 °C; 1 h, 0 - 3 °C; 1 h, 3 - 5 °C; 2 h, 5 - 7 °C; 2 h, 7 - 10 °C; 2 h, 10 - 13 °C; 2 h, 13 - 16 °C; 2 h, 16 - 20 °C; 5 h, 20 - 21 °C; 5 h, 21 - 22 °C; 2 h, 22 - 24 °C; 2 h, 24 - 27 °C; 2 h, 27 - 28.5 °C; 2 h, 28.5 - 30 °C; 1 h, 30 - 35 °C; 1 h, 35 - 40 °C; 1 h, 40 - 46 °C; 1 h, 46 - 56 °C; 1 h, 56 - 60 °C
Reference
Method for preparation of o-fluorotoluene from o-toluidine
, China, , ,

Synthetic Circuit 5

Reaction Conditions
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ,  Hexane ;  1 h, -78 °C
1.2 Reagents: N-(1,1-Dimethylethyl)-N-fluoro-2-methyl-2-propanesulfonamide Solvents: Hexane ;  -78 °C; 2 h, -78 °C → rt; 1 h, rt
1.3 Reagents: Ammonium chloride Solvents: Water ;  rt
Reference
Self-Sustaining Fluorination of Active Methylene Compounds and High-Yielding Fluorination of Highly Basic Aryl and Alkenyl Lithium Species with a Sterically Hindered N-Fluorosulfonamide Reagent
Yang, Yuhao ; Hammond, Gerald B. ; Umemoto, Teruo, Angewandte Chemie, 2022, 61(43),

Synthetic Circuit 6

Reaction Conditions
1.1 Reagents: Silver fluoride ,  Bis(2,2-dimethylpropanenitrile)(1,1,1-trifluoromethanesulfonato-κO)copper Solvents: Dimethylformamide ;  22 h, 140 °C
Reference
Copper-Mediated Fluorination of Aryl Iodides
Fier, Patrick S.; Hartwig, John F., Journal of the American Chemical Society, 2012, 134(26), 10795-10798

Synthetic Circuit 7

Reaction Conditions
1.1 Solvents: 1,2-Dichlorobenzene ;  1 min, 150 °C; cooled
1.2 Reagents: Sodium hydroxide Solvents: Water ;  cooled
Reference
Continuous flow reactor for Balz-Schiemann reaction: a new procedure for the preparation of aromatic fluorides
Yu, Zhi-qun; Lv, Yan-wen; Yu, Chuan-ming; Su, Wei-ke, Tetrahedron Letters, 2013, 54(10), 1261-1263

Synthetic Circuit 8

Reaction Conditions
1.1 Reagents: Hydrofluoric acid Solvents: Xylene ;  1 h, -10 - -5 °C
1.2 Reagents: Sodium nitrite ;  -10 - -5 °C; 15 min, -10 - -5 °C; 50 min; 2 - 3 h, 40 - 45 °C; 1 - 2 h, 40 - 45 °C; 45 °C → 15 °C
1.3 Reagents: Ammonia Solvents: Water ;  neutralized
Reference
Process for synthesis of fluorine containing aromatic compounds
, China, , ,

Synthetic Circuit 9

Reaction Conditions
1.1 Reagents: Cesium fluoride ,  1,3-Bis[2,6-bis(1-methylethyl)phenyl]-2,2-difluoro-2,3-dihydro-1H-imidazole Catalysts: Diphenylzinc Solvents: 1,4-Dioxane ;  30 min, 23 °C; 20 h, 110 °C
Reference
Deoxyfluorination of phenols
Tang, Pingping; Wang, Weike; Ritter, Tobias, Journal of the American Chemical Society, 2011, 133(30), 11482-11484

Synthetic Circuit 10

Reaction Conditions
1.1 Reagents: Pyridinium, 1-fluoro-2,4,6-trimethyl-, 1,1,1-trifluoromethanesulfonate (1:1) Catalysts: Bis(2,2-dimethylpropanenitrile)(1,1,1-trifluoromethanesulfonato-κO)copper Solvents: Ethyl acetate ;  5 min, 25 °C
1.2 12 h, 80 °C
Reference
Mild Copper-Mediated Fluorination of Aryl Stannanes and Aryl Trifluoroborates
Ye, Yingda; Sanford, Melanie S., Journal of the American Chemical Society, 2013, 135(12), 4648-4651

Synthetic Circuit 11

Reaction Conditions
1.1 Reagents: Lithium hydroxide, monohydrate ,  Silver triflate ,  Selectfluor Solvents: Ethyl acetate ;  5 - 15 h, 55 °C
Reference
Silver-mediated fluorination of potassium aryltrifluoroborates with Selectfluor
Dubbaka, Srinivas Reddy; Narreddula, Venkateswara Reddy; Gadde, Satyanarayana; Mathew, Thresen, Tetrahedron, 2014, 70(51), 9676-9681

Synthetic Circuit 12

Reaction Conditions
1.1 Reagents: Cesium fluoride Catalysts: Di-μ-chlorobis[(1,2,3-η)-1-phenyl-2-propen-1-yl]dipalladium ,  [3,6-Dimethoxy-2′,4′,6′-tris(1-methylethyl)[1,1′-biphenyl]-2-yl]bis(1,1-dimethyl… Solvents: Toluene ;  12 h, rt → 120 °C; 120 °C → rt
Reference
Studying Regioisomer Formation in the Pd-Catalyzed Fluorination of Aryl Triflates by Deuterium Labeling
Milner, Phillip J.; Kinzel, Tom; Zhang, Yong; Buchwald, Stephen L., Journal of the American Chemical Society, 2014, 136(44), 15757-15766

Synthetic Circuit 13

Reaction Conditions
1.1 Reagents: Magnesium ,  Lithium chloride Solvents: Tetrahydrofuran ;  heated; 15 - 30 min, rt
1.2 Reagents: Pyridinium, 1-fluoro-2,4,6-trimethyl-, tetrafluoroborate(1-) (1:1) Solvents: Methyl nonafluorobutyl ether ;  rt → 0 °C; 45 - 50 min, 0 °C; 45 min, 0 °C
1.3 Reagents: Ammonium chloride Solvents: Water
Reference
Efficient Synthesis of Aryl Fluorides
Anbarasan, Pazhamalai; Neumann, Helfried; Beller, Matthias, Angewandte Chemie, 2010, 49(12), 2219-2222

Synthetic Circuit 14

Reaction Conditions
1.1 Reagents: Sodium nitrite ,  Hydrofluoric acid Solvents: Pyridine
Reference
Preparation of aromatic fluorides via diazotization and photochemically induced fluoro-dediazoniation of aromatic amines in anhydrous hydrogen fluoride-organic base solutions
Yoneda, Norihiko; Fukuhara, Tsuyoshi; Kikuchi, Tetsuo; Suzuki, Akira, Synthetic Communications, 1989, 19(5-6), 865-71

Synthetic Circuit 15

Reaction Conditions
1.1 Reagents: Sodium nitrite ,  Hydrochloric acid Solvents: Water ;  0 °C
1.2 Reagents: Tetrafluoroboric acid Solvents: Water ;  2 min, 0 °C
Reference
Synthesis of o-fluorobenzoic acid
Chen, Hongbiao; Liu, Zhanpeng; Lin, Yuanbin, Zhongguo Yiyao Gongye Zazhi, 2002, 33(1), 6-7

Synthetic Circuit 16

Reaction Conditions
1.1 Solvents: Tetrahydrofuran
Reference
Direct Formation of (Haloaryl)copper Nucleophiles from Haloiodobenzenes and Active Copper
Ebert, Greg W.; Pfennig, Deborah R.; Suchan, Scott D.; Donovan, Thomas A. Jr.; Aouad, Emmanuel; et al, Journal of Organic Chemistry, 1995, 60(8), 2361-4

Synthetic Circuit 17

Reaction Conditions
1.1 Reagents: Phosphoric acid ,  Potassium nitrite Solvents: Water ;  8 °C
1.2 Reagents: Sodium fluoride ;  9 min, 5 °C; 5 °C → 98 °C; 98 °C
Reference
Synthesis method of flurazepam medicine intermediate 2-fluorotoluene
, China, , ,

Synthetic Circuit 18

Reaction Conditions
1.1 Reagents: Silver fluoride ,  Pyridinium, 1-fluoro-2,4,6-trimethyl-, hexafluorophosphate(1-) (1:1) ,  Bis(2,2-dimethylpropanenitrile)(1,1,1-trifluoromethanesulfonato-κO)copper Solvents: Tetrahydrofuran ;  18 h, 50 °C
Reference
A process for the preparation of fluorobenzene derivatives
, World Intellectual Property Organization, , ,

Synthetic Circuit 19

Reaction Conditions
1.1 Reagents: Cesium fluoride ,  1,3-Bis[2,6-bis(1-methylethyl)phenyl]-2,2-difluoro-2,3-dihydro-1H-imidazole Catalysts: Diphenylzinc Solvents: 1,4-Dioxane ;  23 °C; 20 h, 110 °C; 110 °C → 23 °C
Reference
Preparation of 1,3-diphenyl-2,2-difluoro-2,3-dihydro-1H-imidazole derivative as a fluorinating agent for fluorination of hydroxy aromatic organic compounds
, World Intellectual Property Organization, , ,

Synthetic Circuit 20

Reaction Conditions
1.1 Reagents: tert-Butyl nitrite Catalysts: Silicon tetrafluoride Solvents: Dichloromethane
Reference
Deaminative fluorination of anilines with silicon tetrafluoride. Utility of silicon tetrafluoride as a fluorine source
Tamura, Masanori; Shibakami, Motonari; Sekiya, Akira, European Journal of Organic Chemistry, 1998, (4), 725-727

o-Fluorotoluene Raw materials

o-Fluorotoluene Related Literature